molecular formula C9H7NO2 B6283455 3-methyl-2,1-benzoxazole-6-carbaldehyde CAS No. 1784382-48-4

3-methyl-2,1-benzoxazole-6-carbaldehyde

Cat. No.: B6283455
CAS No.: 1784382-48-4
M. Wt: 161.16 g/mol
InChI Key: DBDUMFDDXMUMEK-UHFFFAOYSA-N
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Description

3-methyl-2,1-benzoxazole-6-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C9H7NO2. It is known for its unique structure, which includes a benzoxazole ring fused with a methyl group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2,1-benzoxazole-6-carbaldehyde typically involves the reaction of 2-aminophenol with aldehydes under specific conditions. One common method includes the use of 2-aminophenol and an appropriate aldehyde in the presence of a catalyst such as nano-ZnO, with dimethylformamide (DMF) as the solvent at elevated temperatures . This reaction yields the desired benzoxazole derivative with moderate to high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are chosen to minimize costs and environmental impact while maximizing product purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2,1-benzoxazole-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-methyl-2,1-benzoxazole-6-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-methyl-2,1-benzoxazole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzoxazole ring can interact with various biological receptors, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-2,1-benzoxazole-6-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde functional group on the benzoxazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

Structural Characteristics

The molecular formula of 3-methyl-2,1-benzoxazole-6-carbaldehyde is C₉H₇N₁O. The presence of a methyl group at the 3-position of the benzoxazole ring enhances its lipophilicity and may influence its interaction with biological targets. Benzoxazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Antimicrobial Properties

Benzoxazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that related benzoxazole compounds exhibit activity against various pathogens:

  • Antibacterial Activity : Compounds containing the benzoxazole moiety have shown selective antibacterial action against Gram-positive bacteria such as Bacillus subtilis. However, their activity against Gram-negative bacteria tends to be lower .
  • Antifungal Activity : Some derivatives demonstrate antifungal properties against pathogenic fungi like Candida albicans. The minimal inhibitory concentrations (MIC) for these compounds vary widely, indicating differing levels of efficacy .

Anticancer Potential

The cytotoxic effects of benzoxazole derivatives have been documented in various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds similar to this compound have exhibited selective toxicity towards cancer cells while sparing normal cells in some cases. This selectivity is crucial for developing potential anticancer agents .
  • Cell Lines Tested : Various studies have tested compounds against multiple cancer types, including breast (MCF-7), lung (A549), liver (HepG2), and prostate (PC3) cancers. Many derivatives showed significant cytotoxic effects, supporting their potential as therapeutic agents .

Research Findings and Case Studies

A comprehensive review of existing literature reveals several key findings regarding the biological activity of benzoxazole derivatives:

Study Focus Findings
Bento et al. (2020)Synthesis and antimicrobial activityReported novel 6-iminobenzoxazolinones with potential antibacterial and antifungal activities .
Pottorf et al. (2008)Antimicrobial activityDemonstrated broad-spectrum activity of synthesized benzoxazoles against drug-resistant strains .
Bernard et al. (2014)Cytotoxicity in cancer cellsIdentified structure–activity relationships that enhance anticancer efficacy in various cell lines .

The mechanism by which benzoxazole derivatives exert their biological effects often involves interaction with specific molecular targets:

  • Enzyme Inhibition : Some compounds may inhibit enzymes critical for bacterial or fungal survival.
  • Cellular Pathways : In cancer cells, these compounds can induce apoptosis or inhibit proliferation through various signaling pathways.

Properties

CAS No.

1784382-48-4

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

3-methyl-2,1-benzoxazole-6-carbaldehyde

InChI

InChI=1S/C9H7NO2/c1-6-8-3-2-7(5-11)4-9(8)10-12-6/h2-5H,1H3

InChI Key

DBDUMFDDXMUMEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NO1)C=O

Purity

95

Origin of Product

United States

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